N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]sulfamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide under phase-transfer catalysis. This reaction yields N-Methyl-N-(prop-2-yn-1-yl)aniline as an intermediate, which subsequently undergoes further transformations to form the target compound .
Molecular Structure Analysis
The molecular structure of N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]sulfamoyl fluoride consists of a sulfamoyl fluoride group attached to a pyrazole ring via a propargyl linker. The presence of the methyl group enhances its reactivity and solubility in both water and organic solvents .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Notably, it serves as a processable monomer, allowing the synthesis of polymers with terminal alkynes or azides. Additionally, its easy oxidation potential makes it a valuable precursor for other compound syntheses .
Physical and Chemical Properties Analysis
- Melting Point : Approximately 20-25°C .
- Solubility : It exhibits high solubility in both water and organic solvents .
- Appearance : A powder form .
- Safety Information : It is classified as a warning substance with hazard statements related to ingestion, skin, and eye irritation. Precautionary measures should be taken during handling .
Properties
IUPAC Name |
N-methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]sulfamoyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O2S/c1-3-4-12-7-8(5-10-12)6-11(2)15(9,13)14/h1,5,7H,4,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKMTCRJBUNAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN(N=C1)CC#C)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.